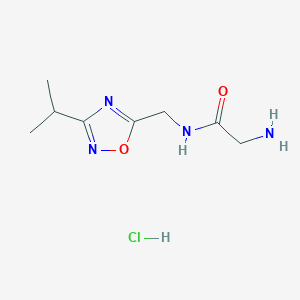
Chlorhydrate de 2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)méthyl)acétamide
Vue d'ensemble
Description
2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H15ClN4O2 and a molecular weight of 234.69 g/mol . This compound features an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Applications De Recherche Scientifique
2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Méthodes De Préparation
The synthesis of 2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride involves several steps. One common method includes the reaction of an amidoxime with an appropriate carboxylic acid derivative under basic conditions. The reaction typically takes place in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride can be compared with other similar compounds, such as:
2-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride: This compound has a similar structure but with an ethyl group instead of a methyl group.
2-amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride: This compound features a benzyl group instead of an isopropyl group.
The uniqueness of 2-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
2-amino-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-5(2)8-11-7(14-12-8)4-10-6(13)3-9;/h5H,3-4,9H2,1-2H3,(H,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRCIOUIBVXRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


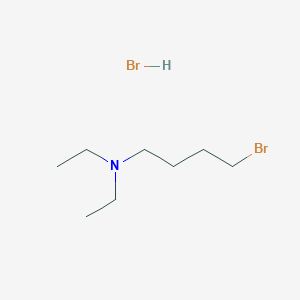

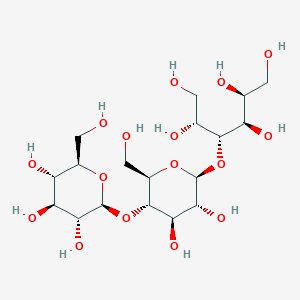
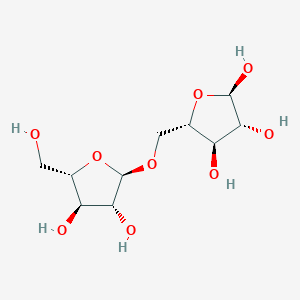



![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)
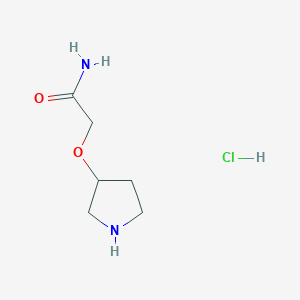




![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
